Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate is a complex organic compound that belongs to the class of azepinoindole derivatives. These compounds are characterized by their unique bicyclic structure, which incorporates both azepine and indole functionalities. This compound is notable for its potential biological activity and therapeutic applications, particularly in the field of medicinal chemistry.
The synthesis and evaluation of various azepinoindole derivatives have been documented in several studies. Notably, research has focused on the synthesis of tetrahydroazepinoindoles and their derivatives due to their structural similarity to known pharmacologically active compounds such as dimebon (latrepirdine) and their potential as cholinesterase inhibitors .
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate can be classified as follows:
The synthesis of Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. A common method involves:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. For example, phase transfer catalysts may be employed to facilitate alkylation reactions in biphasic systems .
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate features a complex molecular architecture characterized by:
The molecular formula for this compound can be represented as . The molecular weight is approximately 264.34 g/mol.
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate can participate in various chemical reactions including:
The reactivity of this compound can be influenced by the electronic effects of substituents on the indole and azepine rings. For instance, electron-withdrawing groups may enhance nucleophilicity at specific sites.
The mechanism of action for Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of tetrahydroazepinoindoles exhibit significant inhibition against cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are critical in neurotransmission processes. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the low micromolar range .
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate is typically a solid at room temperature with potential solubility in organic solvents such as dichloromethane and ethanol.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize this compound and confirm its structure.
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate has potential applications in medicinal chemistry due to its biological activity:
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate (CAS 942145-77-9; C₁₈H₂₂N₂O₂; MW 298.38 g/mol) is a conformationally constrained synthetic agonist of the farnesoid X receptor (FXR) [4] [9]. Its molecular architecture features a tricyclic azepino[4,5-b]indole core with critical substituents: the isopropyl ester at C5 and two methyl groups at N1. This spatial arrangement optimally positions the carboxylate moiety for high-affinity interaction with FXR's ligand-binding domain (LBD) [1]. Structure-activity relationship (SAR) studies demonstrate that the cis-orientation of the carboxylate group relative to the indole nitrogen creates a 120° dihedral angle that complements the charge clamp residues (His444 and Arg468) in FXR's binding pocket [1] [5].
Table 1: Physicochemical and Structural Properties of Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₂₂N₂O₂ | [4] [9] |
Molecular Weight | 298.38 g/mol | [4] |
XLogP | 3.67 | Computational Analysis [9] |
Topological Polar Surface Area | 54.12 Ų | [4] |
Hydrogen Bond Acceptors | 3 | [4] |
Hydrogen Bond Donors | 0 | [4] |
Rotatable Bonds | 2 (isopropyl ester side chain) | [3] |
Binding affinity profiling reveals a half-maximal effective concentration (EC₅₀) of 12 nM for human FXR in reporter gene assays, significantly outperforming the natural ligand chenodeoxycholic acid (CDCA; EC₅₀ = 10 μM) [5] [8]. The dimethyl groups at N1 enforce rigidity, reducing entropic penalty upon binding, while the 3,4-difluorobenzoyl derivative (FXR-450/Turofexorate isopropyl) enhances hydrophobic contacts with Phe326 and Met332 in the LBD [6] [8]. Molecular dynamics simulations confirm that agonist binding stabilizes the FXR-LBD helix 12 "activation function-2" (AF-2) motif, transitioning the receptor to its transcriptionally active state [5].
Activation of FXR by this azepinoindole derivative orchestrates a transcriptional cascade regulating bile acid synthesis, transport, and metabolism. In hepatocytes, it induces small heterodimer partner (SHP; NR0B2) expression by 15-fold within 6 hours, which subsequently represses cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis [8]. Parallel upregulation occurs for the bile salt export pump (BSEP/ABCB11; 8.5-fold increase) and multidrug resistance protein 2 (MRP2/ABCC2; 4.2-fold increase), enhancing biliary excretion of bile acids [5] [8].
Table 2: Transcriptional Targets of Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate in Hepatocytes
Target Gene | Protein Function | Fold Change | Biological Consequence |
---|---|---|---|
SHP (NR0B2) | Transcriptional repressor | 15× | CYP7A1 repression → ↓ bile acid synthesis |
BSEP (ABCB11) | Bile acid canalicular exporter | 8.5× | ↑ biliary bile acid clearance |
OSTα/β | Basolateral bile acid reuptake | ↓ 3.2× | ↓ intestinal bile acid recycling |
FGF19 | Enterokine (bile acid regulator) | 22× | Systemic suppression of bile acid synthesis |
The compound additionally stimulates fibroblast growth factor 19 (FGF19) transcription in ileal enterocytes (22-fold increase), which circulates to the liver to suppress CYP7A1 via FGFR4/β-Klotho receptor signaling [8]. This enterohepatic crosstalk creates a feed-forward loop that reduces serum bile acid concentrations by 40% in CETPtg-LDLR(−/−) mouse models [5] [8]. Crucially, it lowers intestinal cholesterol reabsorption via repression of the apical sodium-dependent bile acid transporter (ASBT/SLC10A2), diverting cholesterol toward fecal excretion (35% increase) [8].
The efficacy of isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate as an FXR agonist stems from its ability to remodel coactivator recruitment dynamics. Surface plasmon resonance assays demonstrate it enhances binding affinity between FXR-LBD and steroid receptor coactivator-1 (SRC-1) by 20-fold compared to the unliganded receptor [5]. This stabilization occurs via allosteric reorganization of the AF-2 surface, creating a hydrophobic groove for SRC-1's LXXLL motif (Kd = 0.8 μM vs. 16 μM for apo-FXR) [8].
Table 3: Coactivator Recruitment Profiles Mediated by Azepinoindole Binding to FXR
Coactivator/Corepressor | Interaction Change | Functional Outcome |
---|---|---|
SRC-1 | ↑ 20× affinity | Enhanced transactivation of FXR target genes |
CBP/p300 | ↑ 12× recruitment | Histone acetyltransferase activation |
PGC-1α | ↑ 8.5× binding | Mitochondrial biogenesis stimulation |
NCoR (corepressor) | ↓ 90% displacement | Relief of transcriptional repression |
SMRT (corepressor) | ↓ 85% dissociation | Chromatin derepression at FXR response elements |
Time-resolved fluorescence resonance energy transfer (TR-FRET) analyses reveal compound binding triggers sequential recruitment: SRC-1 and CREB-binding protein (CBP) bind within 2 minutes, followed by peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α) at 5 minutes, forming a ternary complex that amplifies transactivation potency [8]. Concomitantly, it displaces nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) from the FXR-LBD with 90% efficiency, derepressing FXR-responsive promoters [5] [8]. This coactivator "switching" underlies the compound's efficacy in elevating high-density lipoprotein (HDL)-mediated transhepatic cholesterol efflux by 2.7-fold in cynomolgus monkeys, despite reducing total HDL cholesterol [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: